Methyl 6-fluoro-3-oxo-2,3a-dihydroindazole-4-carboxylate
Description
Methyl 6-fluoro-3-oxo-2,3a-dihydroindazole-4-carboxylate is a fluorinated indazole derivative characterized by a bicyclic core structure comprising a fused six-membered aromatic ring and a partially saturated five-membered ring. The molecule features a fluorine substituent at the 6-position, a methyl ester group at the 4-position, and a ketone moiety at the 3-position. This combination of functional groups confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 6-fluoro-3-oxo-2,3a-dihydroindazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-15-9(14)5-2-4(10)3-6-7(5)8(13)12-11-6/h2-3,7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCFNOIVKMNPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=O)C12)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-3-oxo-2,3a-dihydroindazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Esterification: The carboxylic acid group at the 4th position can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The keto group at the 3rd position can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The keto group can also be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with hydroxyl groups at the 3rd position.
Substitution: Substituted indazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 6-fluoro-3-oxo-2,3a-dihydroindazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-3-oxo-2,3a-dihydroindazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and keto group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Groups
- Target Compound : The dihydroindazole core introduces partial saturation, reducing aromaticity compared to fully aromatic benzimidazoles or indoles. The 3-oxo group enhances polarity and hydrogen-bonding capacity.
- Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate (): This analog replaces the indazole’s nitrogen-containing ring with a fully carbocyclic indene system.
- 5-Fluoro-2-(methylamino)benzoate (): A simpler aromatic ester lacking the bicyclic framework. The methylamino group introduces basicity, contrasting with the target compound’s neutral ketone moiety .
- Benzimidazole Derivatives () : Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole share the fluorine substituent but feature a fully aromatic benzimidazole core. The additional dioxolane group in these analogs increases steric bulk and may enhance metabolic stability .
Physical and Chemical Properties
- Ring Puckering () : The dihydroindazole’s puckered conformation (quantified via Cremer-Pople parameters) may differ from planar benzimidazoles, affecting binding to flat biological targets (e.g., enzyme active sites) .
- Methyl Ester Stability () : Compared to bulkier esters, the target’s methyl group may hydrolyze more readily under basic conditions, limiting its utility in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
